molecular formula C17H12ClN5O4S2 B6486323 4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-07-5

4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B6486323
CAS RN: 392291-07-5
M. Wt: 449.9 g/mol
InChI Key: UMJBQEZRPSQMSF-UHFFFAOYSA-N
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Description

The compound “4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known for exhibiting a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its strong aromaticity and the presence of the =N-C-S- moiety, which are believed to contribute to its low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, substitutions at the benzylic position can occur via either SN1 or SN2 pathways . The choice between these two pathways typically depends on the degree of substitution at the benzylic position .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . They exhibit weak basicity due to the extra heteroatom, and their structure can be affected by strong bases and acids .

Scientific Research Applications

Energetic Compounds

4-Chloro-3,5-dinitropyrazole: serves as a precursor for promising insensitive energetic compounds. Researchers have synthesized a series of 3,5-dinitropyrazole derivatives from this compound. These derivatives exhibit good yields and have been characterized using various techniques, including IR, ^1H NMR, ^13C NMR (and in some cases, ^15N NMR) spectroscopy, elemental analysis, and differential scanning calorimetry (DSC). The structures of specific derivatives have been confirmed through single crystal X-ray diffraction. Additionally, impact sensitivity measurements using a standard BAM method and detonation properties based on experimental densities and calculated heats of formation have been determined .

Organic Single Crystal Growth

In the context of organic single crystals, growth processes require special attention due to their intermolecular weak van der Waals interactions. These interactions result in lower melting points or sublimation temperatures. Investigating the growth and characterization of pure and doped semiorganic and inorganic single crystals is essential for understanding their properties and potential applications .

Antiproliferative Activity

The compound’s derivatives have been evaluated for their antiproliferative ability against various cancer cell lines, including HEPG2, HELA, SW1116, and BGC823. These studies provide insights into the potential therapeutic applications of this compound family .

Anti-Tubercular Activity

Researchers have synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains, with rifampicin as a reference drug. Understanding their efficacy in combating tuberculosis is crucial for developing new treatments .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is thought to be related to their interactions with biomolecules such as proteins and DNA . For example, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of certain cell lines .

Safety and Hazards

While the safety and hazards of this specific compound are not available, it’s worth noting that 1,3,4-thiadiazole derivatives are generally considered to have low toxicity due to the strong aromaticity of the ring and the presence of the =N-C-S- moiety .

Future Directions

The 1,3,4-thiadiazole moiety and its derivatives, including “4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide”, hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more effective and less toxic derivatives .

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O4S2/c18-12-7-6-10(8-13(12)23(26)27)15(25)20-16-21-22-17(29-16)28-9-14(24)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJBQEZRPSQMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

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